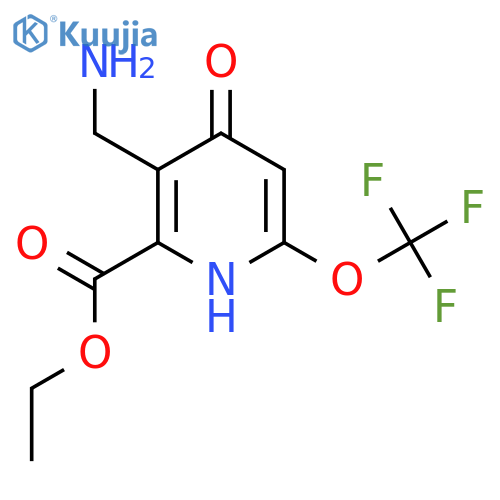

Cas no 1804475-44-2 (Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate

-

- インチ: 1S/C10H11F3N2O4/c1-2-18-9(17)8-5(4-14)6(16)3-7(15-8)19-10(11,12)13/h3H,2,4,14H2,1H3,(H,15,16)

- InChIKey: UAZXJXMFWCKMTC-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(C(CN)=C(C(=O)OCC)N1)=O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 454

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 90.6

Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029096834-1g |

Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate |

1804475-44-2 | 97% | 1g |

$1,490.00 | 2022-04-02 |

Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate 関連文献

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報

Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804475-44-2): A Comprehensive Overview

Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate, identified by its CAS number 1804475-44-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyridine derivative exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including an aminomethyl side chain and a trifluoromethoxy substituent, contributes to its diverse chemical properties and potential biological activities.

The compound's molecular structure, characterized by a pyridine core with hydroxyl and trifluoromethoxy groups, suggests potential interactions with biological targets such as enzymes and receptors. These interactions are crucial for modulating biological pathways and may lead to therapeutic effects. Recent advancements in computational chemistry have enabled the prediction of binding affinities and pharmacokinetic profiles, which are essential for evaluating the drug-like properties of Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate.

In the context of current research, this compound has garnered attention for its potential role in addressing various therapeutic challenges. For instance, studies have highlighted its structural similarity to known bioactive molecules, which may facilitate the design of novel drugs with improved efficacy and reduced side effects. The trifluoromethoxy group, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.

The synthesis of Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the synthesis process but also allow for the introduction of additional functional groups, expanding the compound's pharmacological potential.

Biological evaluation of Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate has revealed promising results in preclinical studies. The compound has demonstrated interactions with key biological targets, including enzymes involved in inflammation and cancer pathways. These findings align with the growing interest in pyridine derivatives as therapeutic agents. Furthermore, the compound's ability to cross the blood-brain barrier suggests its potential application in treating central nervous system disorders.

The development of novel pharmaceuticals often relies on interdisciplinary approaches that integrate chemical synthesis, computational modeling, and biological testing. Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate exemplifies this integrative approach, where structural features are carefully designed to optimize biological activity. The compound's multifaceted properties make it a valuable tool for researchers exploring new therapeutic strategies.

The future prospects of Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate are promising, with ongoing studies aimed at elucidating its mechanism of action and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients. As research continues to uncover the potential of this compound, it is likely to play a significant role in addressing unmet medical needs.

1804475-44-2 (Ethyl 3-(aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-2-carboxylate) 関連製品

- 941910-69-6(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide)

- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)

- 1261873-19-1(3-Amino-2-methoxybenzyl bromide)

- 899976-46-6(N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)

- 872715-55-4(benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate)

- 1804033-72-4(Methyl 3-(difluoromethoxy)-5-(3-ethoxy-3-oxopropyl)benzoate)

- 1351594-55-2(N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)

- 708993-13-9(3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide)

- 138-93-2(Carbamodithioic acid,N-cyano-, sodium salt (1:2))

- 18621-75-5(But-2-ene-1,4-diyl diacetate)